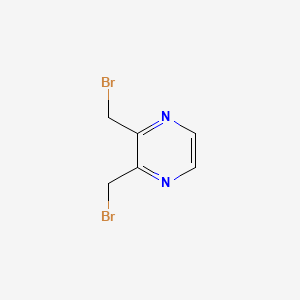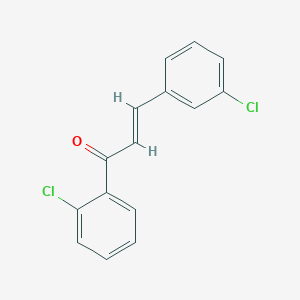
N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID
描述
N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID: is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group, an amino group, and a bromophenyl group attached to the propionic acid backbone. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID typically involves the following steps:
Protection of the Amino Group: The amino group of 3-amino-3-(2-bromo-phenyl)-propionic acid is protected using the FMOC group. This is achieved by reacting the amino acid with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID can undergo oxidation reactions, where the bromophenyl group may be oxidized to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, where the bromophenyl group may be reduced to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the bromophenyl group.
Reduction: Phenyl derivatives.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry: N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID is widely used in peptide synthesis as a building block. The FMOC group serves as a protecting group for the amino group, allowing for selective deprotection and coupling reactions during peptide assembly.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: this compound has potential applications in drug discovery and development. It can be used to design and synthesize peptide-based drugs with specific biological activities.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics and diagnostic agents. It is also used in the development of novel materials and biomolecules.
作用机制
The mechanism of action of N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID is primarily related to its role in peptide synthesis The FMOC group protects the amino group during peptide assembly, preventing unwanted side reactions
Molecular Targets and Pathways:
Peptide Synthesis: The compound targets the amino group of amino acids and peptides, facilitating selective protection and deprotection reactions.
Chemical Reactions: The bromophenyl group can undergo various chemical transformations, enabling the synthesis of diverse peptide derivatives.
相似化合物的比较
N-FMOC-3-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACID: Similar structure but with a chlorine atom instead of bromine.
N-FMOC-3-AMINO-3-(2-FLUORO-PHENYL)-PROPIONIC ACID: Similar structure but with a fluorine atom instead of bromine.
N-FMOC-3-AMINO-3-(2-IODO-PHENYL)-PROPIONIC ACID: Similar structure but with an iodine atom instead of bromine.
Uniqueness: N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID is unique due to the presence of the bromophenyl group, which imparts specific chemical reactivity and properties. The bromine atom can participate in various substitution reactions, allowing for the introduction of diverse functional groups. This makes the compound highly versatile in peptide synthesis and other chemical applications.
属性
IUPAC Name |
3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFQBWZFOPYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001150175 | |
| Record name | 2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001150175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-04-2 | |
| Record name | 2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284492-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001150175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-PYRIDINEPROPANOIC ACID, 5-BROMO-.ALPHA.-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-, (.ALPHA.S)-](/img/structure/B3121313.png)

![Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B3121330.png)







